N,N-diethyl-6-iodopyrimidin-4-amine
Overview
Description
N,N-diethyl-6-iodopyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H12IN3. It is a derivative of pyrimidine, characterized by the presence of iodine at the 6th position and diethylamine groups at the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-iodopyrimidin-4-amine typically involves the iodination of a pyrimidine precursor followed by the introduction of diethylamine groups. One common method includes the reaction of 6-iodopyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-iodopyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions often involve polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are employed, often in the presence of ligands and under inert atmospheres
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
N,N-diethyl-6-iodopyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-diethyl-6-iodopyrimidin-4-amine involves its interaction with specific molecular targets. The iodine atom and diethylamine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-aminopyrimidine: Lacks the iodine atom, resulting in different reactivity and applications.
6-iodopyrimidine:
N,N-diethyl-2-iodopyrimidin-4-amine: Iodine is positioned differently, leading to variations in reactivity and biological activity
Uniqueness
N,N-diethyl-6-iodopyrimidin-4-amine is unique due to the specific positioning of the iodine atom and diethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N,N-diethyl-6-iodopyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYFKHXTWHNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286296 | |
Record name | 4-Pyrimidinamine, N,N-diethyl-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-04-2 | |
Record name | 4-Pyrimidinamine, N,N-diethyl-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, N,N-diethyl-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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